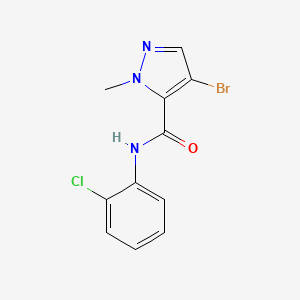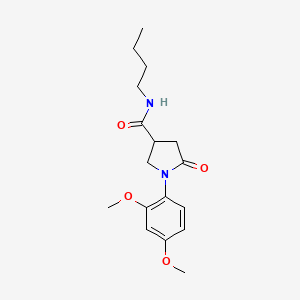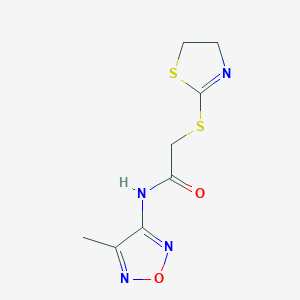
4-bromo-N-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
Vue d'ensemble
Description
4-bromo-N-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as BCTC, is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is activated by various stimuli, including heat, acid, and capsaicin. BCTC has been shown to have a variety of biochemical and physiological effects, and it has been used in many studies to investigate the mechanisms of pain and inflammation.
Mécanisme D'action
4-bromo-N-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide acts as a competitive antagonist of TRPV1, binding to the channel and preventing its activation by various stimuli. TRPV1 is involved in the transmission of pain signals and the regulation of inflammation, and its activation has been linked to various pathological conditions. This compound has been shown to be effective in blocking the activation of TRPV1 in vitro and in vivo, and it has been used to investigate the role of this channel in pain and inflammation.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of calcium influx and the reduction of neuronal excitability. It has also been shown to reduce the release of pro-inflammatory cytokines and to attenuate pain and inflammation in animal models. This compound has been used in many studies to investigate the mechanisms of TRPV1 activation and its role in pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromo-N-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has several advantages for use in lab experiments. It is a potent and selective antagonist of TRPV1, and it has been shown to be effective in blocking the activation of this channel in vitro and in vivo. It is also relatively easy to synthesize and has a well-established synthesis method. However, there are also some limitations to the use of this compound in lab experiments. It may have off-target effects on other ion channels or receptors, and its potency and selectivity may vary depending on the experimental conditions.
Orientations Futures
There are many potential future directions for research involving 4-bromo-N-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide. One area of interest is the development of more potent and selective TRPV1 antagonists that could be used in clinical settings. Another area of interest is the investigation of the role of TRPV1 in other physiological processes, such as thermoregulation and metabolism. Additionally, this compound could be used in combination with other drugs or therapies to enhance their efficacy or to reduce their side effects. Overall, this compound is a valuable tool for investigating the role of TRPV1 in pain and inflammation, and it has the potential to lead to new treatments for a variety of pathological conditions.
Applications De Recherche Scientifique
4-bromo-N-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been used in many studies to investigate the role of TRPV1 in pain and inflammation. It has been shown to be a potent and selective antagonist of TRPV1, and it has been used to block the activation of this channel by various stimuli. This compound has also been used to study the physiological and biochemical effects of TRPV1 in different tissues and cell types.
Propriétés
IUPAC Name |
4-bromo-N-(2-chlorophenyl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClN3O/c1-16-10(7(12)6-14-16)11(17)15-9-5-3-2-4-8(9)13/h2-6H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQNBSTVHSILON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)C(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dimethylphenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4772240.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(2-furylmethyl)-4-piperidinecarboxamide](/img/structure/B4772244.png)
![4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4772251.png)
![3-butoxy-N-{3-[(3-chlorobenzoyl)amino]phenyl}benzamide](/img/structure/B4772270.png)
![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4772273.png)
![3-[(4-{[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4772280.png)


![ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B4772301.png)

![N-1,3-benzodioxol-5-yl-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4772311.png)
![N-(5-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4772337.png)
![2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4772339.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-cyclohexylthiourea](/img/structure/B4772341.png)
